3-Pentanone: A Comprehensive Technical Guide
3-Pentanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the core physical and chemical properties of 3-Pentanone (also known as diethyl ketone). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data, experimental context, and clear visual representations of key processes.
Core Physical and Chemical Properties
3-Pentanone is a symmetrical dialkyl ketone, appearing as a colorless liquid with an odor reminiscent of acetone.[1][2] It is a versatile solvent and a key intermediate in various organic syntheses.[2][3]
Quantitative Data Summary
The following tables provide a structured summary of the key physical and chemical properties of 3-Pentanone for easy reference and comparison.
Table 1: General and Physical Properties of 3-Pentanone
| Property | Value |
| Molecular Formula | C₅H₁₀O[4] |
| Molecular Weight | 86.13 g/mol [2] |
| Appearance | Colorless liquid[1][2] |
| Odor | Acetone-like[1][2] |
| Density | 0.81 g/cm³ at 20 °C[1] |
| Melting Point | -39 °C (-38 °F; 234 K)[1] |
| Boiling Point | 101.7 °C[2] |
| Solubility in Water | 47,000 mg/L at 20 °C[2] |
| Miscibility | Miscible with organic solvents[1] |
Table 2: Safety and Flammability Data for 3-Pentanone
| Property | Value |
| Flash Point | 13 °C[2] |
| Autoignition Temperature | 452 °C[5] |
| Explosive Limits | LEL: 1.6%; UEL: 6.4%[5] |
| NFPA 704 Rating | Health: 1, Flammability: 3, Reactivity: 0[5] |
| TLV | 200 ppm (705 mg/m³)[2] |
Table 3: Spectroscopic Data Identifiers for 3-Pentanone
| Spectroscopic Data | Identifier/Link |
| 1H NMR | --INVALID-LINK--[6] |
| 13C NMR | --INVALID-LINK-- |
| Mass Spectrum | --INVALID-LINK--[7] |
| IR Spectrum | --INVALID-LINK--[7] |
| CAS Registry Number | 96-22-0[7] |
Key Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of 3-Pentanone, providing a practical guide for laboratory application.
Synthesis of 3-Pentanone via Ketonic Decarboxylation of Propanoic Acid
This protocol describes a common laboratory-scale synthesis of 3-Pentanone.[3]
Materials and Equipment:
-
Propanoic acid
-
Manganese(II) oxide catalyst
-
Tube furnace
-
Condenser
-
Receiving flask
-
Distillation apparatus
Procedure:
-
Set up the tube furnace with the manganese(II) oxide catalyst packed within the tube.
-
Heat the furnace to the reaction temperature (typically 300-400 °C).
-
Introduce propanoic acid into the heated tube at a controlled rate. The propanoic acid will vaporize and pass over the catalyst.
-
The vapor-phase reaction products, including 3-Pentanone, carbon dioxide, and water, are passed through a condenser.
-
Collect the condensed liquid, which is a mixture of 3-Pentanone and water, in a receiving flask.
-
Separate the organic layer (3-Pentanone) from the aqueous layer.
-
Purify the crude 3-Pentanone by fractional distillation.
Purification of 3-Pentanone by Fractional Distillation
This protocol is for the purification of crude 3-Pentanone obtained from synthesis.
Materials and Equipment:
-
Crude 3-Pentanone
-
Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude 3-Pentanone and a few boiling chips into the distilling flask.
-
Heat the distilling flask gently using the heating mantle.
-
Slowly increase the temperature and monitor the temperature at the top of the fractionating column.
-
Collect the fraction that distills at the boiling point of 3-Pentanone (approximately 101-102 °C).
-
Discard the initial and final fractions, which may contain impurities with lower and higher boiling points, respectively.
Analysis of 3-Pentanone by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the qualitative and quantitative analysis of a 3-Pentanone sample.
Materials and Equipment:
-
3-Pentanone sample
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a nonpolar column like DB-1 or HP-5ms)
-
Helium carrier gas
-
Syringe for sample injection
-
Volumetric flasks and appropriate solvent (e.g., dichloromethane or hexane) for sample dilution
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 3-Pentanone sample in a suitable volatile solvent. A typical concentration is in the range of 10-100 ppm.
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp up to 250 °C at a rate of 10-20 °C/min.
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
-
Set the helium carrier gas flow rate (e.g., 1 mL/min).
-
Set the MS to scan a mass range appropriate for 3-Pentanone and its expected fragments (e.g., m/z 30-150).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Data Acquisition: The GC will separate the components of the sample based on their boiling points and interactions with the column. The separated components will then enter the mass spectrometer, where they will be ionized and fragmented. The mass spectrometer will record the mass-to-charge ratio of the fragments.
-
Data Analysis:
-
The resulting total ion chromatogram (TIC) will show peaks corresponding to the different components of the sample.
-
The retention time of the peak for 3-Pentanone can be used for its identification by comparing it to a known standard.
-
The mass spectrum of the 3-Pentanone peak can be compared to a library of mass spectra (e.g., NIST) for confirmation of its identity. The characteristic fragments of 3-Pentanone can be observed.
-
For quantitative analysis, a calibration curve can be prepared using standards of known concentrations.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key logical and experimental workflows related to 3-Pentanone.
Caption: Workflow for the synthesis and purification of 3-Pentanone.
Caption: Workflow for the analysis of 3-Pentanone using GC-MS.
Biological Activity and Signaling Pathways
Current scientific literature primarily characterizes 3-Pentanone as a solvent and a synthetic intermediate.[2][3] While its toxicological effects, such as irritation to the skin, eyes, and respiratory tract, are documented, there is no established evidence to suggest its involvement in specific biological signaling pathways.[2] Its biological interactions are generally considered to be non-specific and related to its solvent properties at a cellular level. Further research would be necessary to elucidate any potential, more specific biological roles.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Pentanone:Uses, Synthesis and Hazards_Chemicalbook [chemicalbook.com]
- 3. 3-Pentanone - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Pentanone(96-22-0) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Pentanone [webbook.nist.gov]
